molecular formula C21H21N5O4 B14700689 (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol CAS No. 21924-65-2

(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol

Cat. No.: B14700689
CAS No.: 21924-65-2
M. Wt: 407.4 g/mol
InChI Key: FERNSXAXPLJRJD-QTQZEZTPSA-N
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Description

The compound (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol is a complex organic molecule that features a tetrahydrofuran ring, a purine base, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the naphthalene moiety through nucleophilic substitution. The final step involves the formation of the tetrahydrofuran ring via cyclization reactions under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The process would include the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the purine base, potentially altering its electronic properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its interactions with biomolecules, such as proteins and nucleic acids. Its ability to bind to specific molecular targets makes it a valuable tool for understanding biochemical processes and developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new treatments for various diseases, including cancer and viral infections.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but lacking the naphthalene moiety.

    Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups and reactivity profiles.

    Tetrahydrofuran derivatives: Molecules with similar ring structures but varying substituents and chemical properties.

Uniqueness

The uniqueness of (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol lies in its combination of a purine base, a naphthalene moiety, and a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

21924-65-2

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(naphthalen-1-ylmethylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H21N5O4/c27-9-15-17(28)18(29)21(30-15)26-11-25-16-19(23-10-24-20(16)26)22-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10-11,15,17-18,21,27-29H,8-9H2,(H,22,23,24)/t15-,17-,18-,21-/m1/s1

InChI Key

FERNSXAXPLJRJD-QTQZEZTPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Origin of Product

United States

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